(+)-5,6-O-Isopropylidene-L-ascorbic acid
Overview
Description
(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of an isopropylidene group, which is a protective group used in organic synthesis to protect the hydroxyl groups of ascorbic acid. This modification enhances the stability of the molecule, making it useful in various chemical and industrial applications.
Mechanism of Action
Target of Action
As a derivative of l-ascorbic acid (vitamin c), it may share some of the same targets, such as enzymes involved in collagen synthesis and immune cells .
Mode of Action
It can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
L-ascorbic acid is involved in several biochemical pathways, including collagen synthesis, carnitine synthesis, and neurotransmitter synthesis. It also plays a role in immune function and the metabolism of cholesterol .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
L-ascorbic acid is known to play a crucial role in the synthesis of collagen, a protein that provides structure and strength to tissues. It also acts as an antioxidant, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Factors such as temperature, ph, and light exposure can affect the stability and efficacy of many compounds, including l-ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups of L-ascorbic acid. One common method is the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(+)-5,6-O-Isopropylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like acetic anhydride or alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of L-ascorbic acid, such as dehydroascorbic acid, and other substituted ascorbic acid derivatives.
Scientific Research Applications
(+)-5,6-O-Isopropylidene-L-ascorbic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ascorbic acid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Research focuses on its potential therapeutic effects, including its use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in the production of cosmetics, food additives, and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic Acid: The parent compound, known for its antioxidant properties and essential role in human health.
Dehydroascorbic Acid: An oxidized form of ascorbic acid with similar biological activity.
Ascorbyl Palmitate: A fat-soluble derivative of ascorbic acid used in cosmetics and food preservation.
Uniqueness
(+)-5,6-O-Isopropylidene-L-ascorbic acid is unique due to its enhanced stability compared to L-ascorbic acid. The isopropylidene group protects the hydroxyl groups, making it less susceptible to oxidation and degradation. This stability makes it particularly useful in industrial applications where prolonged shelf life and resistance to environmental factors are crucial.
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUQBFHDHCZAD-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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